molecular formula C7H15BrO B1281122 1-Bromo-3-(tert-butoxy)propane CAS No. 30418-76-9

1-Bromo-3-(tert-butoxy)propane

Cat. No. B1281122
CAS RN: 30418-76-9
M. Wt: 195.1 g/mol
InChI Key: ZEABOJSSUMGQAH-UHFFFAOYSA-N
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Description

“1-Bromo-3-(tert-butoxy)propane” is a chemical compound with the CAS Number: 30418-76-9 . It has a molecular weight of 195.1 and its IUPAC name is 1-bromo-3-tert-butoxypropane .


Molecular Structure Analysis

The InChI code for “1-Bromo-3-(tert-butoxy)propane” is 1S/C7H15BrO/c1-7(2,3)9-6-4-5-8/h4-6H2,1-3H3 . This code provides a unique representation of the molecule’s structure.


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-Bromo-3-(tert-butoxy)propane” include a molecular weight of 195.1 . Unfortunately, specific details such as boiling point, density, and solubility were not found in the sources.

Scientific Research Applications

Chemical Synthesis

1-Bromo-3-(tert-butoxy)propane is often used in chemical synthesis . Its unique structure makes it a valuable reagent in the creation of more complex molecules. The bromine atom can act as a good leaving group, allowing for substitution reactions, while the tert-butoxy group can provide steric hindrance, influencing the stereochemistry of the reaction .

Study of Intermolecular Interactions

This compound has been used in studies investigating intermolecular interactions in binary liquid mixtures . By measuring properties such as density and speed of sound in mixtures of 1-Bromo-3-(tert-butoxy)propane with various amines, researchers can gain insights into the nature and extent of the molecular interactions occurring in these mixtures .

Thermodynamic Studies

1-Bromo-3-(tert-butoxy)propane can be used in thermodynamic studies . The compound’s interactions with other molecules can affect properties like density and speed of sound, which can be measured and used to calculate excess thermodynamic properties. These properties can help develop molecular models to describe the behavior of solutions .

Spectroscopic Studies

The compound is also useful in spectroscopic studies . For instance, Fourier-transform infrared (FT-IR) spectroscopy can be used to study the compound’s interactions with other molecules in a mixture .

Study of Solvent Properties

Mixed solvents often use compounds like 1-Bromo-3-(tert-butoxy)propane as they provide a wide range of solvents with desired properties . Knowledge of thermodynamic and acoustic properties of liquid mixtures helps in estimation of nature and extent of molecular interactions existing in liquid mixtures .

Industrial Processes

Due to its unique properties, 1-Bromo-3-(tert-butoxy)propane can be used in various industrial processes. While specific applications can vary, they often involve using the compound as a solvent or reagent in chemical reactions .

Safety And Hazards

The safety data sheet for a similar compound, 1-Bromopropane, indicates that it is highly flammable and causes skin and eye irritation. It may cause respiratory irritation and drowsiness or dizziness. It is suspected of causing cancer and may damage fertility or the unborn child. It may cause damage to organs (Liver, Central nervous system) through prolonged or repeated exposure if inhaled .

properties

IUPAC Name

2-(3-bromopropoxy)-2-methylpropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15BrO/c1-7(2,3)9-6-4-5-8/h4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEABOJSSUMGQAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OCCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10507636
Record name 1-Bromo-3-tert-butoxypropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10507636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-3-(tert-butoxy)propane

CAS RN

30418-76-9
Record name 1-Bromo-3-tert-butoxypropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10507636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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